Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-
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Overview
Description
Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C34H36N6O This compound is characterized by its phenolic structure, which is substituted with pyridinylmethyl and dimethylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromophenol with bis(2-pyridinylmethyl)amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The pyridinylmethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds .
Scientific Research Applications
Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)- involves its ability to chelate metal ions. The pyridinylmethyl groups provide multiple coordination sites, allowing the compound to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(2-naphthalenyl)-
- 2,6-Bis(1,1-dimethylethyl)phenol
- 2,6-Bis(benzimidazol-2-yl)pyridine
Uniqueness
Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of both pyridinylmethyl and dimethylethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
548756-41-8 |
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Molecular Formula |
C34H36N6O |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2,6-bis[bis(pyridin-2-ylmethyl)amino]-4-tert-butylphenol |
InChI |
InChI=1S/C34H36N6O/c1-34(2,3)26-20-31(39(22-27-12-4-8-16-35-27)23-28-13-5-9-17-36-28)33(41)32(21-26)40(24-29-14-6-10-18-37-29)25-30-15-7-11-19-38-30/h4-21,41H,22-25H2,1-3H3 |
InChI Key |
FRDRWEFSJIZJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N(CC2=CC=CC=N2)CC3=CC=CC=N3)O)N(CC4=CC=CC=N4)CC5=CC=CC=N5 |
Origin of Product |
United States |
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